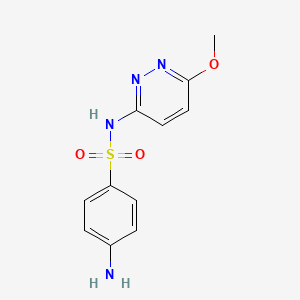

Sulfamethoxypyridazine

Übersicht

Beschreibung

Sulfamethoxypyridazin ist eine sulfonamidische antibakterielle Verbindung. Es wird hauptsächlich zur Behandlung von bakteriellen Infektionen wie Gonorrhö, Entzündungen, Harnwegsgeschwüren und Bronchitis verwendet . Die Verbindung hat die Summenformel C11H12N4O3S und eine molare Masse von 280,30 g/mol . Es ist bekannt für seine lang anhaltende Wirkung und wird häufig bei Erkrankungen wie Vaginalreizungen und schwerem akuten Soor verschrieben .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sulfamethoxypyridazin beinhaltet eine Hochdruck-Methoxylierungsreaktion. Diese Methode gewährleistet eine gründliche Methoxylierung durch Kontrolle der Reaktionsbedingungen . Der Syntheseweg umfasst typischerweise die Reaktion von 4-Aminobenzolsulfonamid mit 6-Methoxypyridazin unter bestimmten Bedingungen, um Sulfamethoxypyridazin zu ergeben.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Sulfamethoxypyridazin groß angelegte Methoxylierungsreaktionen unter kontrollierten Druck- und Temperaturbedingungen beinhalten. Die Verwendung von Hochdruckreaktoren und optimierten Reaktionsparametern sorgt für eine hohe Ausbeute und Reinheit des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sulfamethoxypyridazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Sulfamethoxypyridazin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der durchgeführten spezifischen Reaktion .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene Derivate von Sulfamethoxypyridazin mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Sulfamethoxypyridazin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Sulfonamidchemie und Reaktionsmechanismen befassen.

Biologie: Die Verbindung wird auf ihre antibakteriellen Eigenschaften und ihre Wechselwirkungen mit biologischen Molekülen untersucht.

Medizin: Sulfamethoxypyridazin wird zur Behandlung von bakteriellen Infektionen eingesetzt und wird auf sein potenzielles Einsatzgebiet bei der Behandlung anderer Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von Antibiotikaresistenz eingesetzt .

Wirkmechanismus

Sulfamethoxypyridazin übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydropteroatsynthase hemmt. Dieses Enzym ist entscheidend für die Synthese von Dihydropteroat, einem Vorläufer von Folsäure, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist. Durch die Hemmung dieses Enzyms verhindert Sulfamethoxypyridazin effektiv, dass die Bakterien Folsäure synthetisieren, was zu ihrem Tod führt .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamethoxypyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfamethoxypyridazine has demonstrated significant efficacy against various bacterial pathogens, making it useful in treating infections. Notably, it has been shown to be more effective than sulfamethoxazole in certain contexts.

Case Study: Efficacy Against Pneumocystis carinii

In a murine model, this compound was found to be significantly more effective than sulfamethoxazole against Pneumocystis carinii. The calculated therapeutic effective doses (ED50) for this compound were substantially lower than those for sulfamethoxazole, indicating its potential as a more potent alternative for prophylaxis and treatment of Pneumocystis pneumonia (PCP) .

| Drug | ED50 (mg/kg/day) | ED90 (mg/kg/day) |

|---|---|---|

| This compound | 0.06 - 0.08 | 0.17 - 0.19 |

| Sulfamethoxazole | 0.48 - 0.49 | 2.4 - 2.8 |

Treatment of Mucous Membrane Pemphigoid

This compound has been investigated for its effectiveness in treating mucous membrane pemphigoid, an autoimmune blistering disorder. In a clinical trial involving 25 patients unresponsive to topical steroids, the administration of this compound at a dosage of 1 g daily resulted in significant improvements in lesion severity and associated pain after 14 weeks of treatment .

Clinical Results Summary

| Parameter | Pre-treatment Score | Post-treatment Score | P-value |

|---|---|---|---|

| Objective Clinical Score | Variable | Significant Improvement | <0.001 |

| Pain Score | Variable | Significant Improvement | <0.001 |

Use in Diarrheal Diseases

This compound has also been utilized in the treatment of acute diarrheal diseases among children in Central America. In a study involving 535 cases, the combination of paromomycin and this compound was tested alongside supportive care measures . The results indicated that while the sulfonamide was effective against some bacterial pathogens, its clinical efficacy was limited.

Efficacy Against Pathogens

- Shigella : Effective against approximately 61% of strains in vitro.

- Clinical Outcome : Overall mortality from diarrheal disease was significantly lower in treated communities compared to untreated ones.

Combination Therapy Research

Research into combination therapies involving this compound has shown promising results, particularly in enhancing the efficacy of treatments against resistant pathogens . Studies have explored its use alongside other antibiotics to improve therapeutic outcomes.

Environmental Applications

Recent studies have also investigated the photodegradation of this compound under UV light conditions, suggesting potential applications in environmental remediation processes . This research highlights the compound's stability and degradation pathways, which could inform strategies for managing pharmaceutical pollutants.

Wirkmechanismus

Sulfamethoxypyridazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydropteroate, a precursor of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.

Sulfamethoxazol: Ein Sulfonamid-Antibiotikum, das häufig in Kombination mit Trimethoprim verwendet wird.

Sulfisoxazol: Ein Sulfonamid-Antibiotikum, das zur Behandlung von Harnwegsinfektionen eingesetzt wird.

Einzigartigkeit

Sulfamethoxypyridazin ist aufgrund seiner lang anhaltenden Wirkung und seiner spezifischen Verwendung bei der Behandlung von Erkrankungen wie Vaginalreizungen und schwerem akuten Soor einzigartig. Seine Fähigkeit, Komplexe mit verschiedenen Metallionen zu bilden, unterscheidet es auch von anderen Sulfonamid-Antibiotika .

Biologische Aktivität

Sulfamethoxypyridazine (SMPR) is a sulfonamide antibiotic that has garnered attention for its biological activity, particularly in the treatment of various infections. This article delves into the detailed biological activity of SMPR, exploring its efficacy, mechanisms of action, and potential applications through case studies and research findings.

SMPR functions by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for nucleic acid synthesis, ultimately leading to bacterial cell death. The compound's structure allows it to bind effectively to the active site of the enzyme, making it a potent antibacterial agent.

Efficacy Against Pathogens

Recent studies have demonstrated that SMPR exhibits superior efficacy compared to other sulfonamides, such as sulfamethoxazole (SMX). In a murine model infected with Pneumocystis carinii, SMPR showed significantly lower effective doses (ED50) than SMX, indicating its enhanced potency. The calculated ED50 for SMPR ranged from 0.03 to 0.11 mg/kg/day, while for SMX, it was considerably higher at 0.48 to 0.49 mg/kg/day .

| Drug | ED50 (mg/kg/day) | ED90 (mg/kg/day) |

|---|---|---|

| This compound | 0.03 - 0.11 | 0.17 - 0.19 |

| Sulfamethoxazole | 0.48 - 0.49 | 2.4 - 2.8 |

Comparative Studies

In comparative studies, SMPR was found to be statistically more effective than SMX in treating P. carinii infections at equivalent dosages . The longer half-life of SMPR in both humans and animal models contributes to its sustained therapeutic effects, allowing for less frequent dosing and potentially improving patient compliance.

Treatment of Diarrheal Diseases

A field study conducted in Guatemala evaluated the efficacy of SMPR in treating diarrheal diseases among preschool children. The results indicated significant improvement in symptoms when treated with SMPR compared to control groups receiving alternative therapies . This highlights SMPR's potential as a treatment option in resource-limited settings.

Environmental Stability

Research has also investigated the degradation of SMPR under various environmental conditions, particularly its stability when exposed to simulated sunlight and different pH levels. The findings suggest that while SMPR is relatively stable under these conditions, its degradation rates can vary based on environmental factors, which is crucial for assessing its persistence in aquatic systems .

Molecular Docking Studies

Recent molecular docking studies have explored the interactions between SMPR and bacterial targets at a molecular level. These studies have provided insights into how structural modifications can enhance the antibacterial properties of sulfonamides derived from SMPR .

Combination Therapy

Investigations into drug combinations have shown that combining SMPR with other antibiotics can yield synergistic effects against resistant bacterial strains. This approach is particularly relevant in treating complex infections where monotherapy may be insufficient .

Eigenschaften

IUPAC Name |

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWMPOKSSWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023611 | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-35-3 | |

| Record name | Sulfamethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxypyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.